molecular formula C30H38F2N2S3 B12089222 5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole

5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole

Cat. No.: B12089222
M. Wt: 560.8 g/mol
InChI Key: WWQFHWUDNGNHQH-UHFFFAOYSA-N
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Description

5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications, particularly in the field of organic electronics and photovoltaics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of 5,6-difluorobenzo[c][1,2,5]thiadiazole as a starting material, which is then subjected to a series of reactions including lithiation, stannylation, and coupling reactions with thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole involves its interaction with molecular targets and pathways related to electron transport and light absorption. The compound’s benzothiadiazole core and thiophene substituents facilitate efficient charge transfer and separation, making it an effective component in electronic and photovoltaic devices .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
  • 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
  • 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole

Uniqueness

5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole is unique due to the presence of fluorine atoms and ethylhexyl groups, which enhance its solubility, stability, and electronic properties compared to similar compounds .

Properties

Molecular Formula

C30H38F2N2S3

Molecular Weight

560.8 g/mol

IUPAC Name

4,7-bis[4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C30H38F2N2S3/c1-5-9-11-19(7-3)13-21-15-23(35-17-21)25-27(31)28(32)26(30-29(25)33-37-34-30)24-16-22(18-36-24)14-20(8-4)12-10-6-2/h15-20H,5-14H2,1-4H3

InChI Key

WWQFHWUDNGNHQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CSC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=CS4)CC(CC)CCCC)F)F

Origin of Product

United States

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